

# N-(Benzylloxycarbonyl)-DL-alanine CAS number and IUPAC name.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-(Benzylloxycarbonyl)-DL-alanine**

Cat. No.: **B372342**

[Get Quote](#)

## A Technical Guide to N-(Benzylloxycarbonyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(Benzylloxycarbonyl)-DL-alanine**, a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its preparation and use.

## Chemical Identifiers

| Identifier        | Value                                                            |
|-------------------|------------------------------------------------------------------|
| CAS Number        | 4132-86-9 <a href="#">[1]</a> <a href="#">[2]</a>                |
| IUPAC Name        | 2-(phenylmethoxycarbonylamino)propanoic acid <a href="#">[1]</a> |
| Synonyms          | N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine         |
| Molecular Formula | C11H13NO4 <a href="#">[1]</a>                                    |
| Molecular Weight  | 223.23 g/mol <a href="#">[1]</a>                                 |

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-(Benzylloxycarbonyl)-DL-alanine**.

| Property                 | Value                                    |
|--------------------------|------------------------------------------|
| Appearance               | White to almost white powder or crystals |
| Melting Point            | 112.0 to 116.0 °C                        |
| Boiling Point            | 422.1 °C at 760 mmHg[1]                  |
| Flash Point              | 209.1 °C[1]                              |
| Purity                   | >99.0% (TLC)(HPLC)                       |
| Enthalpy of Vaporization | 71.29 kJ/mol[1]                          |
| Vapour Pressure          | 7.05E-08 mmHg at 25°C[1]                 |
| Polar Surface Area       | 55.84 Å <sup>2</sup> [1]                 |
| Index of Refraction      | 1.544[1]                                 |
| Molar Refractivity       | 56.59 cm <sup>3</sup> [1]                |
| Molar Volume             | 179 cm <sup>3</sup> [1]                  |

## Experimental Protocols

### Synthesis of **N-(Benzylloxycarbonyl)-DL-alanine**

This protocol describes the preparation of **N-(Benzylloxycarbonyl)-DL-alanine** from DL-alanine and benzyl chloroformate.

#### Materials:

- DL-alanine
- Benzyl chloroformate (Benzylloxycarbonyl chloride)
- Sodium hydroxide (2N and 4N solutions)

- Hydrochloric acid (concentrated)
- Ethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Separatory funnel
- Büchner funnel and filter paper

Procedure:

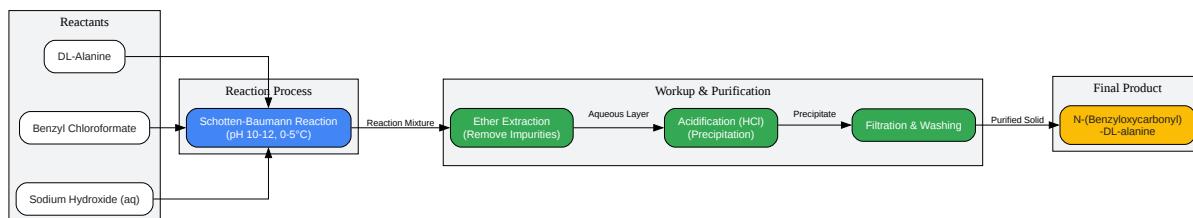
- Dissolve DL-alanine in 2N sodium hydroxide solution in a flask placed in an ice bath to maintain a cool temperature.
- With vigorous stirring, simultaneously add benzyl chloroformate and 4N sodium hydroxide solution dropwise. Monitor the pH of the reaction mixture and maintain it between 10 and 12. [3]
- Continue stirring for an additional hour at a temperature of 4°C after the addition is complete. [3]
- Transfer the reaction mixture to a separatory funnel and extract with ethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.[3] Discard the organic layer.
- Acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid. This will cause the **N-(Benzylloxycarbonyl)-DL-alanine** to precipitate out of the solution.[3]
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the product with cold water and then air-dry it. For further purification, recrystallization from a suitable solvent like ethyl acetate can be performed.

## Use in Peptide Synthesis: Preparation of N-Benzylloxycarbonyl-L-alanyl-L-alanine

This protocol details the use of N-Benzylloxycarbonyl-L-alanine in the synthesis of a dipeptide, illustrating its application as a protected amino acid. A similar procedure can be adapted for the DL-form.

### Materials:

- N-Benzylloxycarbonyl-L-alanine
- L-alanine ethylamide hydrobromide
- N-ethylmorpholine
- Pivaloyl chloride
- Dry tetrahydrofuran (THF)
- Dimethylformamide (DMF)
- Water
- Magnetic stirrer and stir bar
- Cooling bath (-5°C to -10°C)


### Procedure:

- Dissolve 7.5 g (0.034 mol) of N-benzylloxycarbonyl-L-alanine in 50 ml of dry tetrahydrofuran and cool the solution to -5° C.[4]
- Add 4.26 ml (0.034 mol) of N-ethylmorpholine and 4.14 ml (0.034 mol) of pivaloyl chloride to the solution and stir at -5° C for 30 minutes.[4]
- In a separate flask, prepare a solution of 7.0 g (0.034 mol) of L-alanine ethylamide hydrobromide in 50 ml of dimethylformamide.

- Add the solution of L-alanine ethylamide hydrobromide to the reaction mixture, followed by 8.5 ml (0.068 mol) of N-ethylmorpholine.[4]
- Stir the resulting solution at -10° C for 1 hour and then allow it to stand for 16 hours at room temperature.[4]
- Remove the solvents by evaporation. The product will crystallize upon the addition of water.
- Collect the solid product, N-benzyloxycarbonyl-L-alanyl-L-alanine, by filtration. The reported yield is approximately 9.05 g (83%).[4]

## Visualizations

### Synthesis Workflow of N-(Benzylloxycarbonyl)-DL-alanine



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-(Benzylloxycarbonyl)-DL-alanine.

## Applications

**N-(Benzylloxycarbonyl)-DL-alanine** is primarily used as a protected amino acid in peptide synthesis. The benzylloxycarbonyl (Cbz or Z) group serves as a temporary blocking group for the amine functionality of alanine, preventing unwanted side reactions during the formation of peptide bonds. This protecting group is stable under various reaction conditions but can be readily removed by catalytic hydrogenation. Its application is fundamental in the laboratory-scale and industrial synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development. For instance, N-Benzylloxycarbonyl-L-alanine is an intermediate in the synthesis of the ACE inhibitor Perindopril.[5]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Carbobenzyloxy-L-alanine | 1142-20-7 [chemicalbook.com]
- To cite this document: BenchChem. [N-(Benzylloxycarbonyl)-DL-alanine CAS number and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b372342#n-benzylloxycarbonyl-dl-alanine-cas-number-and-iupac-name>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)